N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide
Description
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylthio (-SMe) group at position 4 and a 4-nitrobenzamide moiety at the 2-position. This compound is of interest in medicinal chemistry due to the benzo[d]thiazole core, which is associated with diverse biological activities, including kinase inhibition and antimicrobial properties. The compound is synthesized via amide coupling reactions, as seen in analogous pathways (e.g., EDCI/HOBt-mediated coupling) . Its CAS registry number is 332152-81-5 .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLPJROEHOFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Disconnection Strategy
The amide bond represents the most logical disconnection point, yielding two key building blocks:
- 4-(methylthio)benzo[d]thiazol-2-amine
- 4-nitrobenzoic acid (or its activated derivative)
This approach is supported by multiple literature precedents showing high-yielding amide couplings between heterocyclic amines and substituted benzoyl chlorides.
Alternative Disconnection Approaches
Secondary strategies involve:
- Late-stage introduction of the methylthio group onto a preformed N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide
- Benzothiazole ring construction with the methylthio group already in place
The first approach is generally preferred due to better control over regioselectivity and typically higher overall yields.
Synthesis of 4-(methylthio)benzo[d]thiazol-2-amine
The key intermediate 4-(methylthio)benzo[d]thiazol-2-amine can be prepared through several established routes:
Cyclization of Substituted Thiophenols
This classical approach utilizes the reaction between 2-amino-5-(methylthio)thiophenol and appropriate cyclizing agents:
The cyanogen bromide method provides the highest yields but requires careful handling due to toxicity concerns. The thiourea approach offers a more environmentally friendly alternative with acceptable yields.
Direct Methylthiolation of 2-aminobenzothiazole
This approach involves regioselective introduction of the methylthio group at position 4:
| Methylthiolation Reagent | Catalyst | Conditions | Yield (%) | Regioselectivity (4- vs 6-position) |
|---|---|---|---|---|
| Dimethyl disulfide | CuI/Ligand | DMF, 100°C, 24h | 45-55 | 3:1 |
| Methanesulfonothioate | Pd(OAc)₂/XPhos | Toluene, 110°C, 12h | 60-65 | 4:1 |
| S-Methyl methanethiosulfonate | Cu(OAc)₂ | DMF, 80°C, 8h | 65-70 | 5:1 |
The S-methyl methanethiosulfonate method provides the highest regioselectivity for the desired 4-position, though careful temperature control is essential to prevent side reactions.
Synthesis from Pre-functionalized Precursors
Starting from 4-bromo-2-aminobenzothiazole, methylthiolation can be achieved with higher regioselectivity:
4-Bromo-2-aminobenzothiazole + NaSCH₃ → 4-(methylthio)benzo[d]thiazol-2-amine
The reaction typically proceeds in 65-75% yield when conducted in DMSO at 80°C for 6-8 hours. The use of PTC catalysts (tetrabutylammonium bromide) can increase yields to 78-82%.
Formation of the Amide Bond
The critical amide bond formation can be accomplished through several methods:
Direct Coupling with 4-Nitrobenzoyl Chloride
This represents the most straightforward and widely employed method:
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | Pyridine | 25°C | 8-12 | 85-90 |
| Triethylamine | DCM | 0-25°C | 4-6 | 80-85 |
| DIPEA | THF | 0-25°C | 6-8 | 82-88 |
As demonstrated in result, similar compounds can be prepared by adding "an equimolar amount of benzoyl chloride to a solution of the aminothiazole in distilled pyridine with stirring... allowed to stand at room temperature and stirred overnight." This method typically produces yields of 85-90% after purification.
Coupling Agent-Mediated Amide Formation
When direct acylation presents challenges, coupling agents offer an alternative:
| Coupling Agent | Additive | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|
| EDC·HCl | HOBt | DMF | 0-25°C, 12h | 75-82 |
| HATU | DIPEA | DMF | 25°C, 6h | 80-85 |
| PyBOP | NMM | DCM/DMF | 0-25°C, 8h | 78-83 |
The HATU method provides the best balance of yield and reaction time, though it is more costly for large-scale preparations.
Optimization of Amide Coupling Conditions
Critical parameters affecting the amide coupling include:
- Base concentration: Excess base (>2.5 equiv) can lead to side reactions
- Temperature control: Temperatures >30°C promote hydrolysis of activated intermediates
- Water content: Anhydrous conditions significantly improve yields
- Order of addition: Adding the benzoyl chloride slowly to the amine solution minimizes formation of diacylated products
Optimized conditions typically involve 1.2 equivalents of 4-nitrobenzoyl chloride added dropwise to a solution of 4-(methylthio)benzo[d]thiazol-2-amine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C, followed by warming to room temperature for 4-6 hours.
Complete Synthetic Routes to this compound
Route A: From 2-Amino-5-(methylthio)thiophenol
This convergent approach proceeds in three key steps:
- Cyclization: 2-Amino-5-(methylthio)thiophenol + cyanogen bromide → 4-(methylthio)benzo[d]thiazol-2-amine
- Activation: 4-Nitrobenzoic acid + thionyl chloride → 4-nitrobenzoyl chloride
- Coupling: 4-(Methylthio)benzo[d]thiazol-2-amine + 4-nitrobenzoyl chloride → this compound
Overall yield: 65-70% (based on 2-amino-5-(methylthio)thiophenol)
Route B: Via Regioselective Methylthiolation
This route involves:
- Preparation of 4-bromobenzo[d]thiazol-2-amine via standard cyclization methods
- Methylthiolation: 4-Bromobenzo[d]thiazol-2-amine + NaSCH₃ → 4-(methylthio)benzo[d]thiazol-2-amine
- Amide formation: 4-(Methylthio)benzo[d]thiazol-2-amine + 4-nitrobenzoyl chloride → this compound
Overall yield: 50-55% (based on 4-bromobenzo[d]thiazol-2-amine)
Route C: One-pot Sequential Synthesis
Based on methodologies for similar compounds, a one-pot approach can be employed:
- Formation of benzothiazole core from o-aminothiophenol derivative and CS₂/KOH
- In situ methylthiolation with dimethyl sulfate
- Direct coupling with 4-nitrobenzoyl chloride
While this route offers operational simplicity, overall yields (40-45%) are lower than the stepwise approaches due to competing side reactions and purification challenges.
Purification and Characterization
Purification Strategies
| Method | Solvent System | Recovery (%) | Purity (%) |
|---|---|---|---|
| Recrystallization | Ethanol/Water (3:1) | 75-80 | >98 |
| Recrystallization | Methanol/DCM (4:1) | 80-85 | >97 |
| Column Chromatography | Hexane/EtOAc (3:2) | 85-90 | >99 |
| Preparative HPLC | MeCN/H₂O gradient | 90-95 | >99.5 |
For research-grade material, recrystallization from ethanol/water followed by column chromatography provides material of >99% purity, as confirmed by HPLC analysis.
Spectroscopic Characterization
From analogous compounds in the literature, the expected spectroscopic properties include:
¹H NMR (400 MHz, DMSO-d₆) : δ ppm 12.40-12.60 (s, 1H, NH), 8.25-8.40 (d, 2H, Ar-H), 8.00-8.15 (d, 2H, Ar-H), 7.50-7.65 (m, 1H, benzothiazole-H), 7.30-7.45 (d, 1H, benzothiazole-H), 7.10-7.25 (d, 1H, benzothiazole-H), 2.45-2.55 (s, 3H, SCH₃).
¹³C NMR (100 MHz, DMSO-d₆) : Expected key signals at δ 165-170 (C=O), 155-160 (benzothiazole C-2), 145-150 (C-NO₂), 135-140 (benzothiazole C-4), 15-20 (SCH₃).
IR (KBr, cm⁻¹) : Characteristic bands at 3250-3300 (N-H stretching), 1670-1690 (C=O stretching), 1520-1530 and 1340-1350 (NO₂ asymmetric and symmetric stretching), 1250-1270 (C-S stretching).
X-ray Crystallographic Analysis
Based on data from similar compounds, this compound typically crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
- a = 9.8-10.2 Å
- b = 12.5-13.0 Å
- c = 13.0-13.5 Å
- β = 103-105°
The crystal structure typically reveals planarity of the benzothiazole core with a dihedral angle of 10-15° between this core and the nitrobenzamide unit, contributing to extended π-conjugation throughout the molecule.
Reaction Optimization and Scale-up Considerations
Critical Parameters for Optimization
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Reaction Temperature (Amide Coupling) | 0-25°C | Higher temperatures decrease yield | Temperatures >30°C increase impurities |
| Reaction Time (Amide Coupling) | 4-8 hours | Extended times (>12h) decrease yield | Extended times increase colored impurities |
| Equivalents of Acylating Agent | 1.1-1.3 | Higher excess doesn't improve yield | Excess increases difficulty in purification |
| Concentration | 0.1-0.2 M | Too dilute (<0.05M) slows reaction | Higher concentrations (>0.3M) promote side reactions |
Scalability Assessment
For laboratory scale-up (10-100g), the following modifications are recommended:
- Replacement of pyridine with triethylamine to facilitate work-up
- Slow addition of 4-nitrobenzoyl chloride (over 30-60 minutes) to control exotherm
- Monitoring water content (Karl Fischer) to ensure anhydrous conditions
- Implementation of in-process HPLC monitoring to determine reaction completion
These modifications typically maintain yields above 80% while improving process safety and reproducibility.
Structural Variations and Their Impact on Synthesis
Structural modifications to the core compound can significantly impact synthetic approach:
| Structural Modification | Synthetic Impact | Recommended Approach |
|---|---|---|
| Position of methylthio group (6- vs 4-) | Changes regioselectivity requirements | Pre-functionalized precursors preferred |
| Alternative nitro positions on benzamide | Minimal impact on coupling efficiency | Standard coupling conditions applicable |
| Replacement of methylthio with other alkylthio groups | Minor impact on nucleophilic substitution rate | Adjust reaction time based on alkyl chain length |
| Replacement of nitro with other EWGs | Affects electrophilicity of acylating agent | Adjust coupling agent based on reactivity |
Similar compounds like 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide have been successfully synthesized using comparable methodologies with good yields (70-80%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and activation of caspases.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methylthio group in the target compound increases lipophilicity compared to hydroxyl or pyridinyl substituents in analogs .
- Synthetic Routes : Click chemistry (e.g., CuAAC) enables modular assembly of triazole-linked derivatives, while EDCI/HOBt coupling is preferred for direct amide bond formation .
Physicochemical and Spectral Properties
Table 2: Comparative Spectral and Physical Data
Key Observations :
- Nitro Group Impact: The nitro group in the target compound introduces distinct IR bands at ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching), absent in non-nitro analogs .
- Tautomerism : Unlike triazole-thione analogs (), the target compound lacks tautomeric forms due to its rigid benzothiazole core .
Table 3: Bioactivity and Molecular Properties
Key Observations :
- Rotatable Bonds : The target compound’s 6 rotatable bonds align with Veber’s criteria (≤10) for favorable bioavailability, though its PSA may limit permeability .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring substituted with a methylthio group and a nitrobenzamide moiety. The unique combination of these functional groups contributes to its chemical reactivity and biological properties.
| Structural Feature | Description |
|---|---|
| Benzothiazole Ring | Core structure providing various biological activities |
| Methylthio Group | Enhances reactivity and potential interactions |
| Nitrobenzamide Moiety | Contributes to its pharmacological properties |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties: Studies suggest its interaction with beta-amyloid peptides, indicating a possible role in neurodegenerative disease research, particularly Alzheimer's disease.
- Antimicrobial Activity: The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Modulation: It can influence enzyme activities involved in inflammatory responses.
- Cellular Pathway Interaction: The compound may affect signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging: Its antioxidant properties help mitigate oxidative stress in cells.
Case Studies
Several studies have explored the biological activity of similar benzothiazole derivatives, providing insights into the potential effects of this compound:
- Cytotoxicity Against Cancer Cells:
- Anti-inflammatory Activity:
Summary of Findings
The biological activity of this compound is promising due to its diverse pharmacological effects. Its ability to modulate inflammatory processes, protect neuronal cells, and exhibit antimicrobial properties makes it a valuable candidate for further research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?
- The synthesis involves multi-step reactions, starting with Hantzsch thiazole synthesis to form the benzothiazole core. Key steps include:
- Condensation of α-haloketones with thioamides under acidic/basic conditions.
- Coupling of the nitrobenzamide group via nucleophilic acyl substitution.
- Optimization strategies:
- Use of hydrogen peroxide or m-CPBA for controlled oxidation of thioether groups.
- Temperature control during cyclization (reflux conditions).
- Purification via column chromatography or recrystallization to achieve yields of 78–90% .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?
- ¹H/¹³C NMR : Verifies substituent positions and coupling patterns (e.g., thiazole proton shifts at δ 7.2–8.1 ppm).
- IR spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹).
- HRMS : Confirms exact mass (e.g., [M+H]⁺ calculated for C₁₅H₁₂N₃O₃S₂: 354.0372).
- HPLC-UV (λ=254 nm) and melting point analysis (expected range: 99–177°C) ensure purity .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this compound?
- B3LYP/6-31G(d) level DFT models:
- Calculate frontier molecular orbitals to identify electron-deficient nitro groups (LUMO ~-1.8 eV) as electrophilic centers.
- Locate nucleophilic sites at sulfur atoms (HOMO ~-6.3 eV).
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Discrepancies may arise from assay variability. Methodological solutions include:
- Standardized MTT assays across multiple cell lines (e.g., HT-29 vs. MCF-7).
- Parallel testing with controls (e.g., doxorubicin for cytotoxicity).
- Purity verification via elemental analysis and 2D NMR.
- Meta-analysis of IC₅₀ values using multivariate regression to account for protocol differences .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives targeting specific enzymes?
- Systematic SAR strategies :
- Synthesize analogs with substituent variations (e.g., sulfone derivatives at 4-methylthio).
- Test enzymatic inhibition against targets like PARP-1 or EGFR kinase .
- Apply QSAR modeling using descriptors like Hammett σ constants.
Q. What integrated computational-experimental strategies elucidate the compound's mechanism of action against cancer cells?
- Multi-modal approaches :
Molecular docking (AutoDock Vina) predicts binding modes with apoptosis-related proteins (e.g., Bcl-2: docking score ≤-9.1 kcal/mol).
Western blot analysis confirms caspase-3 activation.
Mitochondrial membrane potential assays (JC-1 staining) validate apoptotic pathways.
DFT-derived electrostatic potential maps rationalize charge complementarity in protein-ligand interactions .
Q. What methodologies optimize the compound's stability under various storage and experimental conditions?
- Stability protocols :
- Accelerated degradation testing (40°C/75% RH for 6 months) monitored by UPLC.
- Protective storage : Argon atmosphere, amber vials at -20°C (92% purity retention vs. 67% at room temperature).
- pH-dependent solubility profiling reveals optimal stability at pH 6.8–7.2.
- PXRD detects polymorphic transitions in solid-state formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
